Cas no 1697156-43-6 (2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester)

2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester 化学的及び物理的性質
名前と識別子
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- 2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester
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- インチ: 1S/C10H15ClO3/c1-9(7-5-3-4-6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3
- InChIKey: MNUBBIQANFVOLH-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CCCC2)(C)C1(Cl)C(OC)=O
2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-698967-5.0g |
methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
1697156-43-6 | 5.0g |
$2940.0 | 2023-03-10 | ||
Enamine | EN300-698967-0.25g |
methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
1697156-43-6 | 0.25g |
$933.0 | 2023-03-10 | ||
Enamine | EN300-698967-0.05g |
methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
1697156-43-6 | 0.05g |
$851.0 | 2023-03-10 | ||
Enamine | EN300-698967-10.0g |
methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
1697156-43-6 | 10.0g |
$4360.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01073771-1g |
Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
1697156-43-6 | 95% | 1g |
¥4991.0 | 2023-04-10 | |
Enamine | EN300-698967-0.1g |
methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
1697156-43-6 | 0.1g |
$892.0 | 2023-03-10 | ||
Enamine | EN300-698967-2.5g |
methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
1697156-43-6 | 2.5g |
$1988.0 | 2023-03-10 | ||
Enamine | EN300-698967-0.5g |
methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
1697156-43-6 | 0.5g |
$974.0 | 2023-03-10 | ||
Enamine | EN300-698967-1.0g |
methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate |
1697156-43-6 | 1g |
$0.0 | 2023-06-07 |
2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl esterに関する追加情報
Introduction to 2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester (CAS No. 1697156-43-6)
2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester, identified by the CAS number 1697156-43-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of oxirane derivatives, which are known for their versatile reactivity and potential applications in synthetic chemistry and drug development. The structural features of this molecule, particularly the presence of a cyclopentyl group and a chloro substituent, contribute to its unique chemical properties and make it a valuable intermediate in the synthesis of more complex pharmacological agents.
The molecular structure of 2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester consists of a cyclopentyl ring substituted at the 3-position with a methyl group and a chloro group, attached to an oxirane ring that is further esterified at the 2-position. This configuration imparts a high degree of steric hindrance and electronic richness, making it an interesting candidate for further functionalization. The oxirane ring, also known as an epoxide, is a highly reactive moiety that can undergo various transformations, including nucleophilic ring opening, which is a common strategy in medicinal chemistry for the introduction of new functional groups.
In recent years, there has been growing interest in the development of novel oxirane-based compounds due to their potential as bioactive molecules. The presence of both chloro and cyclopentyl substituents in 2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester suggests that it may exhibit unique interactions with biological targets. For instance, the chloro group can serve as a leaving group in nucleophilic substitution reactions, while the cyclopentyl ring can provide steric and electronic modulation to enhance binding affinity. These features make this compound a promising scaffold for designing new drugs with improved pharmacological profiles.
One of the most compelling aspects of 2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is associated with various diseases, particularly cancer. Therefore, kinase inhibitors have become a major focus of drug discovery efforts over the past few decades. The oxirane ring in this compound can be strategically modified to create binding pockets that interact with specific residues on kinases, leading to the development of potent and selective inhibitors.
Recent studies have demonstrated that oxirane derivatives can be effective in modulating kinase activity. For example, certain oxirane-based compounds have been shown to inhibit tyrosine kinases by binding to their ATP-binding sites. The structural flexibility of the cyclopentyl ring in 2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester allows for fine-tuning of interactions with target proteins, which can lead to improved drug-like properties such as enhanced solubility and reduced toxicity. Furthermore, the presence of multiple functional handles on this molecule provides opportunities for further derivatization using combinatorial chemistry approaches.
The synthesis of 2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester involves multi-step organic transformations that highlight its synthetic utility. The key steps typically include cyclization reactions to form the oxirane ring followed by functional group interconversions to introduce the chloro and cyclopentyl substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such compounds, making them more accessible for medicinal chemistry applications.
In conclusion, 2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester (CAS No. 1697156-43-6) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable building block for designing novel bioactive molecules. The potential applications in kinase inhibition and other therapeutic areas highlight its importance as a research tool and lead compound for drug development. As our understanding of biological targets continues to evolve, compounds like this are likely to play an increasingly important role in the discovery and development of new medicines.
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